5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to obtain the compound in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole core and are known for their diverse biological activities.
Indole Derivatives: Indole derivatives have a similar aromatic structure and are widely studied for their medicinal properties.
Uniqueness
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific functional groups and structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H30N4O2 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C26H30N4O2/c1-26(2,3)23-16-24(27-14-13-18-11-12-21(31-4)22(15-18)32-5)30-25(29-23)20(17-28-30)19-9-7-6-8-10-19/h6-12,15-17,27H,13-14H2,1-5H3 |
InChI Key |
LAUMJPCKEQTEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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